alpha-(beta-Alanyl)hypusine

Neurochemistry Hypusine metabolism Endogenous peptide quantification

Alpha-(beta-alanyl)hypusine (CAS 133083-20-2) is a naturally occurring hypusine-containing dipeptide first isolated from bovine brain via multi-step ion-exchange chromatography. It comprises the unusual amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)-L-lysine] N2-conjugated to beta-alanine, with a molecular formula of C13H28N4O4 and a monoisotopic mass of 304.211 Da.

Molecular Formula C13H28N4O4
Molecular Weight 304.39 g/mol
CAS No. 133083-20-2
Cat. No. B165366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(beta-Alanyl)hypusine
CAS133083-20-2
Synonymsalpha-(beta-alanyl)hypusine
Molecular FormulaC13H28N4O4
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESC(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1
InChIKeyUOPGBIUNENFSGR-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-(beta-Alanyl)hypusine (CAS 133083-20-2): Procurement-Grade Characterization of a Hypusine-Containing Brain Dipeptide


Alpha-(beta-alanyl)hypusine (CAS 133083-20-2) is a naturally occurring hypusine-containing dipeptide first isolated from bovine brain via multi-step ion-exchange chromatography [1]. It comprises the unusual amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)-L-lysine] N2-conjugated to beta-alanine, with a molecular formula of C13H28N4O4 and a monoisotopic mass of 304.211 Da [2]. Unlike free hypusine, which derives from eIF5A proteolytic degradation, this dipeptide represents a distinct metabolic fate of the hypusine moiety whose biosynthetic pathway and biological function remain uncharacterized [3]. The compound is catalogued as a MeSH Supplementary Concept (C067248) and is commercially available as a research-grade analytical standard, typically at ≥95% purity by HPLC [2].

1
Analytical reference standard for hypusine-containing dipeptide identification in brain tissue extracts.
2
Selection logic requires authentic beta-alanine conjugate; free hypusine or GABA-hypusine analogs are not suitable surrogates.
3
Suited for method development contexts, including ion-exchange chromatography, LC-MS/MS, and amino acid analysis workflows.

Why Free Hypusine or GABA-Hypusine Cannot Replace Alpha-(beta-Alanyl)hypusine in Brain Dipeptide Research


Hypusine-containing compounds cannot be generically interchanged because the N2 conjugation identity—beta-alanine versus gamma-aminobutyric acid (GABA) versus free amine—fundamentally alters each molecule's physicochemical properties, chromatographic behavior, endogenous abundance, and the analytical methods required for their detection and quantification [1][2]. Alpha-(beta-alanyl)hypusine carries a beta-alanine residue (3-aminopropanoyl), whereas alpha-(gamma-aminobutyryl)-hypusine carries a GABA residue (4-aminobutanoyl), yielding different molecular masses (304.39 vs. 318.42 Da), hydrogen-bonding capacities, and ion-exchange elution profiles [1]. Free hypusine, lacking any N2 conjugation altogether, has an even lower molecular weight (235.33 Da) and distinct solubility and logP characteristics that preclude its use as a surrogate for the dipeptide in tissue distribution or metabolic flux studies [3][4]. The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant differentiation dimensions.

Target
Alpha-(beta-alanyl)hypusine: N2-beta-alanine conjugate, MW 304.39 Da, unique 1:1 beta-alanine/hypusine hydrolysis signature.
Substitute Risk
Free hypusine: MW 235.33 Da, different logP/PSA; chromatographic and ionization benchmarks may not transfer.
Target
Alpha-(beta-alanyl)hypusine: distinct ion-exchange elution profile under five-step protocol, beta-alanine-positive compositional fingerprint.
Substitute Risk
Alpha-(gamma-aminobutyryl)-hypusine: GABA conjugate, MW 318.42 Da, different net charge; retention-time calibrant mismatch likely.
Target
Compound-specific acid hydrolysis stoichiometry provides binary identity confirmation for commercial standard authentication.
Substitute Risk
Closest structural analogs lack the beta-alanine component upon hydrolysis; misidentification risk in procurement and experimental use.

Alpha-(beta-Alanyl)hypusine (CAS 133083-20-2): Quantitative Comparator Evidence for Informed Procurement Decisions


Endogenous Brain Abundance: Alpha-(beta-Alanyl)hypusine vs. Alpha-(gamma-Aminobutyryl)-hypusine in Bovine Brain

Alpha-(beta-alanyl)hypusine was isolated at approximately 1 µmol from 1090 g of bovine brain tissue, corresponding to an endogenous concentration of ~0.92 nmol/g wet weight [1]. By comparison, the structurally related alpha-(gamma-aminobutyryl)-hypusine was isolated at 870 nmol from 1.2 kg of bovine brain, yielding ~0.725 nmol/g [2]. This represents an approximately 27% higher apparent abundance for the beta-alanyl conjugate under identical tissue source and comparable five-step ion-exchange chromatography conditions. The difference in endogenous concentration has direct implications for the amount of starting tissue required to obtain a given quantity of each compound for analytical reference material preparation [1][2].

Endogenous brain abundance
Cross-study comparable
~0.92 vs. ~0.725 nmol/g wet weight
Supports brain tissue distribution studies requiring physiologically relevant concentration benchmarks.
~27% higher apparent abundance for beta-alanyl conjugate under comparable isolation conditions.
Neurochemistry Hypusine metabolism Endogenous peptide quantification

Acid Hydrolysis Compositional Signature: Definitive Identity Verification vs. Free Hypusine and GABA-Hypusine

Upon complete acid hydrolysis, alpha-(beta-alanyl)hypusine yields equimolar amounts (1:1 molar ratio) of beta-alanine and hypusine [1]. This compositional signature is structurally definitive: free hypusine yields only hypusine with no beta-alanine component, while alpha-(gamma-aminobutyryl)-hypusine yields equimolar GABA and hypusine but no beta-alanine [2]. The 1:1 beta-alanine:hypusine stoichiometry provides a quantitative identity verification criterion that is measurable by standard amino acid analysis and serves as an orthogonal confirmation of structural integrity that neither free hypusine nor GABA-hypusine can satisfy [1][2]. This compositional fingerprint is particularly valuable when authenticating commercial reference standards against the originally isolated natural product.

Acid hydrolysis signature
Class-level inference
Equimolar beta-alanine : hypusine (1:1 molar ratio)
Provides a binary identity verification benchmark not satisfied by free hypusine or GABA-hypusine.
Orthogonal confirmation method; reduces compound misidentification risk.
Analytical chemistry Amino acid analysis Dipeptide identification

Physicochemical Differentiation from Free Hypusine: Molecular Weight, Lipophilicity, and Polar Surface Area

Alpha-(beta-alanyl)hypusine (MW 304.39 Da, C13H28N4O4) differs substantially from free hypusine (MW 235.33 Da, C10H25N3O3) across multiple computed physicochemical parameters relevant to analytical method development . The dipeptide has a higher molecular weight (+69.06 Da), a less negative logP (−2.58 vs. −3.2 for free hypusine), and a larger topological polar surface area (151 Ų vs. approximately 104 Ų) [1]. It also possesses 8 hydrogen-bond donors and 8 hydrogen-bond acceptors compared to the different donor/acceptor profile of free hypusine . These differences directly affect reversed-phase HPLC retention, solid-phase extraction recovery, and ionization efficiency in mass spectrometry, meaning that analytical protocols optimized for free hypusine (e.g., the GC-MS method of Baskal et al. 2022 [2]) cannot be directly applied to the dipeptide without re-optimization.

Physicochemical divergence
Cross-study comparable
ΔMW +69 Da, ΔlogP +0.62, ΔPSA +47 Ų
Chromatographic and MS methods require specific re-optimization; free hypusine benchmarks are not directly applicable.
Calculated properties; target compound vs. free hypusine comparison.
Physicochemical profiling Chromatography method development Bioanalytical chemistry

Ion-Exchange Chromatographic Isolation: Differential Elution Behavior Between Beta-Alanyl and GABA-Hypusine Dipeptides

Both alpha-(beta-alanyl)hypusine and alpha-(gamma-aminobutyryl)-hypusine were isolated from bovine brain using a five-step ion-exchange chromatography protocol [1][2]. However, the N2 substituent difference (beta-alanine, pKa1 ~3.55, pI ~5.5 vs. GABA, pKa1 ~4.03, pI ~7.3) generates distinct net charge states at the operational pH ranges used in ion-exchange separation, resulting in different elution positions [1][2]. In the original isolation studies, the two dipeptides were resolved from each other and from free hypusine within the same multi-step chromatographic workflow, confirming that they do not co-elute [1][2]. The approximately 14 Da mass difference (304.39 vs. 318.42 Da) further enables baseline separation by size-exclusion or LC-MS methods . This differential chromatographic behavior means that purification protocols and analytical reference standards must be compound-specific; a GABA-hypusine standard cannot serve as a retention-time calibrant for the beta-alanyl form.

Ion-exchange elution
Class-level inference
Distinct elution positions; ΔMW 14 Da vs. GABA-hypusine
Confirms compound-specific chromatographic behavior; analog cannot serve as retention-time calibrant.
Five-step ion-exchange protocol; beta-alanine vs. GABA pKa difference alters net charge.
Preparative chromatography Peptide purification Brain peptidomics

Alpha-(beta-Alanyl)hypusine (CAS 133083-20-2): Evidence-Backed Application Scenarios for Research Procurement


Analytical Reference Standard for Hypusine-Containing Dipeptide Identification in Mammalian Brain Tissue

Alpha-(beta-alanyl)hypusine serves as the definitive reference standard for identifying and quantifying the beta-alanyl-hypusine dipeptide in brain extracts. The compound's unique acid-hydrolysis signature—equimolar beta-alanine and hypusine (1:1)—provides a quantitative identity verification benchmark that no other hypusine species can fulfill [1]. Coupled with its established ion-exchange chromatographic behavior under the five-step protocol used in the original isolation [1], the compound enables unambiguous peak assignment in complex brain peptidomics workflows. For neurochemistry laboratories studying eIF5A degradation products or hypusine metabolism in brain, this reference standard is irreplaceable by free hypusine or GABA-hypusine, which lack the beta-alanine component detectable upon hydrolysis [1][2].

Internal Standard for eIF5A Degradation Pathway and Hypusine Metabolic Flux Studies

Because free hypusine is a product of eIF5A proteolytic degradation and can be further conjugated to form hypusine-containing dipeptides [3][4], alpha-(beta-alanyl)hypusine represents a specific metabolic fate marker distinct from the GABA-hypusine pathway. The ~27% higher endogenous brain concentration of the beta-alanyl form relative to the GABA conjugate (0.92 vs. 0.725 nmol/g) [1][2] makes it a quantitatively more accessible target for tracer studies. Its distinct molecular mass (304.39 Da) and chromatographic properties allow it to be used as an internal standard in LC-MS/MS assays designed to differentiate the beta-alanyl and GABA conjugation pathways, which currently have no known biosynthetic enzymes and remain an open question in hypusine biology [3].

Comparative Neurochemistry: Discriminating Beta-Alanyl from GABA-Hypusine Conjugation Pathways

The simultaneous existence of both alpha-(beta-alanyl)hypusine and alpha-(gamma-aminobutyryl)-hypusine in mammalian brain, combined with the known brain-specific distribution of the latter (present in cerebral hemispheres of rat, rabbit, ox, and monkey but absent in dog) [2][5], raises the question of differential regional or species distribution of the beta-alanyl form. Procuring the authentic compound enables immunohistochemical or LC-MS-based comparative mapping studies that would be confounded by cross-reactivity if only GABA-hypusine or free hypusine standards were employed [1][2]. The physicochemical differentiation between the two dipeptides (ΔMW 14 Da; differential logP and PSA) provides the analytical resolution needed for such comparative studies .

Method Development and Validation for Hypusine-Containing Peptide Purification and Analysis

The isolation of alpha-(beta-alanyl)hypusine originally required five sequential ion-exchange chromatography steps [1], and any modern method development aimed at simplifying or scaling this purification workflow requires the authentic compound as a recovery and purity benchmark. The compound's calculated physicochemical properties—density 1.179 g/cm³, boiling point 620.3°C, logP −2.58, polar surface area 151 Ų —provide starting parameters for HPLC method development, solid-phase extraction optimization, and mass spectrometry ionization tuning that cannot be extrapolated from free hypusine data (logP −3.2; MW 235.33) [6]. For core facilities and contract research organizations offering hypusine-related analytical services, maintaining an authentic reference standard of the beta-alanyl dipeptide is essential for method validation and client result traceability.

Application
Selection Property
Validation Focus
Brain dipeptide identification
Acid hydrolysis signature (1:1 beta-alanine/hypusine)
Identity verification benchmark; peak assignment in brain peptidomics
eIF5A degradation pathway studies
Endogenous brain concentration context (~0.92 nmol/g)
Metabolic flux marker; LC-MS/MS internal standard differentiation
Comparative neurochemistry
Physicochemical differentiation from GABA conjugate
Regional/species distribution mapping; cross-reactivity avoidance
Method development and validation
Chromatographic behavior and physicochemical parameters
HPLC/SPE/MS method optimization; recovery and purity benchmarking
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